N,N,N-Triheptylheptan-1-aminium thiocyanate

Description

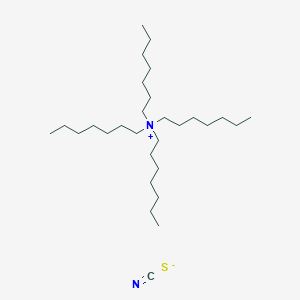

N,N,N-Triheptylheptan-1-aminium thiocyanate is a quaternary ammonium salt composed of a triheptyl-substituted ammonium cation paired with a thiocyanate anion (SCN⁻). The compound belongs to the family of ionic liquids, characterized by their low melting points and tunable physicochemical properties due to the combination of bulky organic cations and inorganic/organic anions.

Properties

CAS No. |

86108-30-7 |

|---|---|

Molecular Formula |

C29H60N2S |

Molecular Weight |

468.9 g/mol |

IUPAC Name |

tetraheptylazanium;thiocyanate |

InChI |

InChI=1S/C28H60N.CHNS/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;2-1-3/h5-28H2,1-4H3;3H/q+1;/p-1 |

InChI Key |

XEPCIGJWOZICNH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics and Properties

N,N,N-Triheptylheptan-1-aminium thiocyanate falls under the category of quaternary ammonium compounds, which are widely recognized for their surfactant properties. It is also classified as a thiocyanate, which are salts derived from thiocyanic acid. The compound features a central nitrogen atom bonded to four heptyl groups, contributing to its hydrophobic character, while the thiocyanate anion provides a hydrophilic component. This amphiphilic structure influences its physical properties and reactivity in various chemical environments.

The structural representation highlights the positively charged quaternary ammonium center surrounded by long-chain alkyl groups, balanced by the negatively charged thiocyanate anion. This molecular arrangement results in a compound with distinctive chemical and physical properties, including surfactant behavior, potential for ion-pairing interactions, and utility in phase-transfer catalysis.

General Synthetic Approaches for Quaternary Ammonium Thiocyanates

The synthesis of quaternary ammonium thiocyanates typically involves two primary stages: formation of the quaternary ammonium cation and incorporation of the thiocyanate anion. Several methodological approaches can be employed to achieve these transformations.

Quaternary Ammonium Cation Formation

The most common method for preparing quaternary ammonium compounds involves the alkylation of tertiary amines with alkyl halides in a reaction known as the Menshutkin reaction. This nucleophilic substitution process results in the formation of a quaternary ammonium salt with the halide counter-ion. The reaction proceeds through the attack of the lone pair on the nitrogen of the tertiary amine on the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the quaternary ammonium cation.

For the synthesis of N,N,N-Triheptylheptan-1-aminium compounds specifically, this would involve the reaction of triheptylamine with a heptyl halide (such as heptyl bromide or heptyl chloride) in an appropriate solvent system. The general reaction can be represented as:

(C₇H₁₅)₃N + C₇H₁₅X → [(C₇H₁₅)₄N]⁺X⁻

where X represents a halogen (typically chloride, bromide, or iodide).

Thiocyanate Anion Incorporation

Following the formation of the quaternary ammonium halide, the incorporation of the thiocyanate anion can be achieved through an ion exchange process. This typically involves reacting the quaternary ammonium halide with a metal thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent system. The general reaction can be represented as:

[(C₇H₁₅)₄N]⁺X⁻ + M⁺SCN⁻ → [(C₇H₁₅)₄N]⁺SCN⁻ + M⁺X⁻

where M represents a metal cation or ammonium.

Specific Synthesis Methods for this compound

Several specific methodologies can be employed for the synthesis of this compound, each with its own advantages and limitations. The selection of a particular method depends on factors such as available starting materials, desired purity, scale of production, and economic considerations.

Direct Synthesis via Quaternization and Ion Exchange

This approach involves a two-step process: first, the quaternization of triheptylamine with a heptyl halide to form N,N,N-triheptylheptan-1-aminium halide, followed by ion exchange with a thiocyanate salt.

Procedure for Quaternization

- In a suitable reaction vessel, dissolve triheptylamine (1 equivalent) in an appropriate solvent, such as acetonitrile, ethanol, or a mixture of solvents.

- Add heptyl bromide or heptyl chloride (1.1-1.2 equivalents) dropwise to the solution at room temperature or slightly elevated temperature.

- Heat the reaction mixture under reflux conditions (typically 60-90°C) for 24-48 hours to ensure complete quaternization.

- Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical techniques.

- Upon completion, cool the reaction mixture to room temperature and isolate the quaternary ammonium halide by precipitation, filtration, or solvent evaporation.

Procedure for Ion Exchange

- Dissolve the isolated N,N,N-triheptylheptan-1-aminium halide (1 equivalent) in a suitable solvent, such as methanol, ethanol, or water, depending on solubility.

- Add potassium thiocyanate or ammonium thiocyanate (1.2-1.5 equivalents) to the solution and stir at room temperature for 4-24 hours.

- Monitor the ion exchange process by analytical techniques, such as conductivity measurements or spectroscopic methods.

- Upon completion, isolate the this compound by filtration (if precipitated), solvent extraction, or evaporation of the solvent.

This method typically provides yields ranging from 70-85%, depending on the reaction conditions and purification procedures. The use of polar aprotic solvents, such as acetonitrile or dimethylformamide, often enhances the quaternization step by stabilizing the charged transition state.

Stepwise Synthesis from Heptylamine

An alternative approach involves starting with heptylamine and progressively building up the quaternary ammonium compound through multiple alkylation steps.

First Alkylation: Preparation of Diheptylamine

- Dissolve heptylamine (1 equivalent) in an appropriate solvent, such as ethanol or toluene.

- Add heptyl bromide or chloride (1 equivalent) dropwise to the solution at room temperature or under cooling.

- Add a base, such as potassium carbonate or triethylamine (1.2 equivalents), to neutralize the hydrogen halide formed during the reaction.

- Heat the reaction mixture under reflux conditions for 12-24 hours.

- Isolate diheptylamine by filtration, solvent extraction, and distillation or column chromatography.

Second Alkylation: Preparation of Triheptylamine

- Dissolve the isolated diheptylamine (1 equivalent) in a suitable solvent.

- Add heptyl halide (1.1 equivalents) and a base (1.2 equivalents).

- Heat the reaction mixture under reflux conditions for 24-36 hours.

- Isolate triheptylamine by appropriate purification techniques.

Third Alkylation and Ion Exchange

- Perform the quaternization of triheptylamine as described in Section 3.1.1.

- Conduct the ion exchange with a thiocyanate salt as outlined in Section 3.1.2.

This stepwise approach allows for greater control over each intermediate but results in a lower overall yield (typically 30-50%) due to losses during multiple purification steps.

Direct One-Pot Synthesis

A more streamlined approach involves the direct reaction of triheptylamine with heptyl halide in the presence of a thiocyanate salt in a one-pot synthesis.

Procedure

- Dissolve triheptylamine (1 equivalent) in a polar aprotic solvent, such as acetonitrile or dimethylformamide.

- Add potassium thiocyanate or ammonium thiocyanate (1.5-2.0 equivalents) to the solution and stir until dissolved.

- Add heptyl bromide or chloride (1.2 equivalents) dropwise to the mixture at room temperature or slightly elevated temperature.

- Heat the reaction mixture under reflux conditions for 24-48 hours.

- Isolate the product by appropriate purification techniques, such as recrystallization, extraction, or column chromatography.

This method can provide yields of 60-75%, depending on the specific conditions and purification procedures. The advantage of this approach is the elimination of an isolation step, potentially reducing time and resources required. However, it may also lead to side reactions and more complex purification requirements.

Synthesis via Anion Exchange from Other N,N,N-Triheptylheptan-1-aminium Salts

If other N,N,N-triheptylheptan-1-aminium salts are available, such as N,N,N-triheptylheptan-1-aminium hydrogen sulfate, the thiocyanate salt can be prepared through a simple anion exchange reaction with a thiocyanate salt.

Procedure

- Dissolve the available N,N,N-triheptylheptan-1-aminium salt (1 equivalent) in an appropriate solvent.

- Add potassium thiocyanate or ammonium thiocyanate (1.2-2.0 equivalents) to the solution and stir at room temperature for 4-24 hours.

- Isolate the product by filtration, extraction, or solvent evaporation.

This method can provide yields of 80-95%, making it particularly attractive if suitable quaternary ammonium salts are readily available.

Reaction Conditions and Parameters

The success of the synthesis methods described above depends on various reaction conditions and parameters, which can significantly impact the yield, purity, and efficiency of the process.

Solvent Selection

The choice of solvent plays a critical role in the synthesis of this compound. For the quaternization step, polar aprotic solvents such as acetonitrile, dimethylformamide, or dimethyl sulfoxide are often preferred due to their ability to stabilize the charged transition state and enhance the rate of reaction. For the ion exchange step, solvents that can dissolve both the quaternary ammonium salt and the thiocyanate salt are ideal, such as methanol, ethanol, or acetone.

The solubility characteristics of the reagents and products should be carefully considered when selecting a solvent system. In some cases, a mixture of solvents may be employed to optimize reaction conditions and facilitate product isolation.

Temperature Effects

Temperature significantly influences the rate and efficiency of the reactions involved in the synthesis of this compound. For the quaternization step, elevated temperatures (typically 60-90°C) are often required to overcome the activation energy barrier and achieve reasonable reaction rates. However, excessively high temperatures may lead to side reactions or decomposition.

For the ion exchange step, lower temperatures (room temperature to 50°C) are generally sufficient, as this process is typically faster and less energy-intensive than the quaternization. The optimal temperature range should be determined experimentally for each specific reaction system.

Reaction Time

The reaction time varies depending on the specific synthetic approach, the reactivity of the reagents, and the reaction conditions. For the quaternization of triheptylamine with heptyl halide, reaction times typically range from 24 to 48 hours to ensure complete conversion. The ion exchange process is generally faster, often completing within 4 to 24 hours.

Monitoring the reaction progress using analytical techniques, such as TLC, NMR spectroscopy, or HPLC, is essential to determine the optimal reaction time and avoid unnecessary prolongation, which may lead to side reactions or degradation.

Reagent Ratios and Concentrations

The ratio of reagents can significantly impact the yield and selectivity of the reactions involved in the synthesis of this compound. For the quaternization step, using a slight excess of the alkyl halide (1.1-1.2 equivalents) can drive the reaction towards completion. For the ion exchange step, an excess of the thiocyanate salt (1.2-2.0 equivalents) is typically employed to ensure complete conversion.

The concentration of reagents also affects the reaction kinetics, with higher concentrations generally leading to faster reactions. However, very high concentrations may cause precipitation issues or increase the risk of side reactions. Optimal concentration ranges should be determined experimentally for each specific reaction system.

Comparison of Preparation Methods

Table 1 presents a comparative analysis of the various preparation methods for this compound, highlighting their advantages, disadvantages, and key parameters.

| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Synthesis via Quaternization and Ion Exchange | Triheptylamine, Heptyl halide, Thiocyanate salt | 70-85 | Fewer steps, Well-established methodology, Scalable process | Requires purification after each step, Longer reaction times |

| Stepwise Synthesis from Heptylamine | Heptylamine, Heptyl halide (multiple equivalents), Base, Thiocyanate salt | 30-50 | Greater control over intermediates, Uses simpler starting materials | Multiple purification steps, Lower overall yield, More time-consuming, Higher reagent consumption |

| Direct One-Pot Synthesis | Triheptylamine, Heptyl halide, Thiocyanate salt | 60-75 | Elimination of intermediate isolation, Shorter overall process time, Reduced solvent consumption | Potential side reactions, More complex purification, Possibly lower purity |

| Synthesis via Anion Exchange from Other Salts | N,N,N-Triheptylheptan-1-aminium salt, Thiocyanate salt | 80-95 | Highest yield, Simplest procedure, Mild reaction conditions | Requires pre-synthesized quaternary ammonium salt, Limited by availability of starting materials |

Purification and Characterization

Following synthesis, appropriate purification and characterization procedures are essential to ensure the quality and identity of the this compound product.

Purification Techniques

Several purification techniques can be employed, depending on the specific synthesis method and the nature of the impurities:

Recrystallization

This compound can be purified by recrystallization from a suitable solvent or solvent mixture. Common solvent systems include ethanol/diethyl ether, acetone/hexane, or methanol/ethyl acetate. The compound is dissolved in the minimum amount of a hot solvent in which it is highly soluble, followed by cooling or addition of an anti-solvent to induce crystallization.

Solvent Extraction

For purification after the ion exchange step, solvent extraction can be effective. The reaction mixture is typically extracted with an organic solvent, such as dichloromethane or chloroform, which selectively dissolves the quaternary ammonium thiocyanate while leaving inorganic salts in the aqueous phase.

Column Chromatography

For more challenging purifications, column chromatography can be employed, using silica gel or alumina as the stationary phase and an appropriate solvent system as the mobile phase. Typical solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexane with carefully optimized ratios.

Characterization Methods

Various analytical techniques can be used to characterize the synthesized this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the structure and purity of the compound. The ¹H-NMR spectrum typically shows signals corresponding to the methylene and methyl protons of the heptyl chains, while the ¹³C-NMR spectrum reveals peaks associated with the carbon atoms in the alkyl chains and the thiocyanate carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the thiocyanate group, which exhibits a characteristic absorption band at around 2050-2150 cm⁻¹ due to the C≡N stretching vibration. Additionally, bands corresponding to the C-H stretching (around 2800-3000 cm⁻¹) and bending vibrations of the alkyl chains can be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak and characteristic fragmentation patterns related to the loss of alkyl chains and the thiocyanate group can be observed.

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen, and sulfur can confirm the composition and purity of the compound by comparing the experimental values with the theoretical percentages calculated from the molecular formula.

Mechanistic Considerations

Understanding the mechanistic aspects of the reactions involved in the synthesis of this compound can provide valuable insights for optimizing reaction conditions and improving yields.

Quaternization Mechanism

The quaternization of triheptylamine with heptyl halide proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism, where the nitrogen atom of triheptylamine acts as a nucleophile, attacking the electrophilic carbon atom of the heptyl halide. The reaction involves a pentacoordinate transition state, with the formation of the N-C bond occurring simultaneously with the breaking of the C-X bond.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the leaving group ability of the halide, steric factors, and solvent effects. The use of polar aprotic solvents enhances the reaction rate by stabilizing the charged transition state without hydrogen-bonding to the nucleophile, which would decrease its reactivity.

Ion Exchange Mechanism

The ion exchange process between the quaternary ammonium halide and the thiocyanate salt is primarily driven by the relative solubilities of the various species involved. In a suitable solvent system, the dissociated ions can exchange partners, leading to the formation of the desired quaternary ammonium thiocyanate and a metal halide salt.

The effectiveness of this process depends on factors such as the solvent's ability to dissolve and dissociate the salts, the relative stabilities of the ion pairs, and the potential for selective precipitation or extraction of specific species.

Applications and Properties

This compound possesses unique properties that make it valuable for various applications in research and industry.

Phase-Transfer Catalysis

As a quaternary ammonium salt with long alkyl chains, this compound can function as a phase-transfer catalyst, facilitating reactions between substances in immiscible phases by transferring reagents across phase boundaries. The long hydrophobic chains enhance its solubility in organic solvents, while the charged quaternary ammonium center allows for interactions with ionic species.

Surfactant Properties

The amphiphilic structure of this compound, with its hydrophobic alkyl chains and hydrophilic quaternary ammonium head group, imparts surfactant properties. This makes it potentially useful in applications such as emulsification, solubilization, and stabilization of colloidal systems.

Ionic Liquid Applications

Quaternary ammonium thiocyanates, including this compound, can serve as components in ionic liquids, which are molten salts with low melting points. The long alkyl chains influence the viscosity, thermal stability, and other physical properties of these ionic liquids, making them valuable for applications in green chemistry, electrochemistry, and chemical separations.

Biological Activities

Thiocyanate compounds, including quaternary ammonium thiocyanates, have been investigated for their biological activities. The thiocyanate ion has been shown to interact with biological macromolecules, affecting cellular processes through its reactivity with nucleophilic sites on proteins and other biomolecules. Additionally, thiocyanate ions can modulate ion channel activity, influencing neurotransmission and other physiological processes.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triheptylheptan-1-aminium thiocyanate can undergo various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents.

Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts with different anions.

Scientific Research Applications

N,N,N-Triheptylheptan-1-aminium thiocyanate has several applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Investigated for its antimicrobial properties.

Medicine: Potential use in drug delivery systems due to its surfactant properties.

Industry: Employed in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N,N,N-Triheptylheptan-1-aminium thiocyanate involves its interaction with cell membranes. The long alkyl chains disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N,N-Triheptylheptan-1-aminium thiocyanate with analogous thiocyanate salts, focusing on structural features, hydrogen bonding, solubility, and applications. Key compounds for comparison include 2-Aminocyclohexan-1-aminium thiocyanate and dicyclohexylammonium thiocyanate, as described in the literature .

Table 1: Structural and Functional Comparison

Key Findings:

Cation Structure and Hydrophobicity: The triheptyl chains in this compound impart greater hydrophobicity compared to cyclohexane-based cations in 2-Aminocyclohexan-1-aminium thiocyanate. This reduces water solubility but enhances compatibility with nonpolar solvents, making it suitable for biphasic reactions .

Hydrogen Bonding and Crystal Packing: Unlike 2-Aminocyclohexan-1-aminium thiocyanate, which forms a 2D network via N–H⋯S/N bonds, the triheptyl derivative lacks protonated amine groups, limiting hydrogen bonding.

Thermal Stability: Quaternary ammonium salts with long alkyl chains (e.g., triheptyl) typically exhibit higher thermal stability than secondary or primary ammonium salts.

Coordination Chemistry :

Thiocyanate anions in coordination polymers (e.g., Fe(NCS)₂-based systems) often bridge metal centers via terminal or μ₂-κN:κS modes . However, the bulky triheptyl cation in this compound likely hinders metal coordination, limiting its use in coordination polymers compared to smaller thiocyanate salts.

Synthetic Utility : Organic thiocyanates like dicyclohexylammonium thiocyanate serve as intermediates for thiourea synthesis . The triheptyl analog may similarly act as a phase-transfer catalyst in nucleophilic substitutions, leveraging its dual solubility properties.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for determining the coordination mode of thiocyanate in N,N,N-Triheptylheptan-1-aminium thiocyanate?

- Methodological Answer :

- FTIR Analysis : Use shifts in ν(C≡N) and ν(S–C) vibrations to identify whether thiocyanate binds via the N or S atom. A downward shift in ν(C≡N) (e.g., from 2160 cm⁻¹ to 2092 cm⁻¹) indicates N-coordination, while an upward shift in ν(S–C) suggests S-coordination .

- XRD : Single-crystal X-ray diffraction resolves the crystal structure, confirming hydrogen-bonding networks (e.g., N–H⋯S or N–H⋯N interactions) and spatial arrangement of the thiocyanate ligand .

Q. How can researchers synthesize and purify this compound for structural studies?

- Methodological Answer :

- Reflux Method : React precursors (e.g., ammonium thiocyanate and alkylammonium bromides) in acetone or ethanol under reflux for 1–2 hours.

- Crystallization : Slow evaporation at room temperature yields high-quality single crystals. Monitor purity via elemental analysis (CHNS) and IR spectroscopy .

Advanced Research Questions

Q. How can contradictions between thermodynamic data (ΔG > 0) and adsorption efficiency of thiocyanate in environmental systems be resolved?

- Methodological Answer :

- Kinetic Modeling : Apply pseudo-second-order kinetics (activation energy: 23.8 kJ mol⁻¹) and Langmuir-Freundlich isotherms to describe adsorption on mineral surfaces (e.g., ferrihydrite).

- Coupled Reactions : Consider exergonic co-adsorption of ions like SO₄²⁻, which thermodynamically drive thiocyanate adsorption despite positive ΔG values .

- FTIR Validation : Confirm outer-sphere complexation by comparing C≡N stretching peaks of adsorbed vs. free thiocyanate .

Q. What analytical strategies are effective for studying the compound’s role in redox or substitution reactions?

- Methodological Answer :

- Stopped-Flow Spectrophotometry : Measure rapid kinetics of thiocyanate ligand exchange or redox processes (e.g., Fe³⁺/SCN⁻ systems) by extrapolating time-resolved absorbance data to initial conditions .

- Material Balance Checks : Quantify reaction intermediates (e.g., iminium thiocyanate) via molar ratio analysis to validate stoichiometry .

Q. How does the compound interact with biological or environmental matrices, and how can these interactions be quantified?

- Methodological Answer :

- Adsorption Studies : Simulate prebiotic or aqueous conditions (pH 7.2, high Mg²⁺/Ca²⁺) to assess thiocyanate adsorption on mineral surfaces. Use artificial seawater to mimic ion competition .

- Isotopic Labeling : Track assimilation pathways in biological systems (e.g., plant uptake) using ¹³C/¹⁵N-labeled thiocyanate and gene expression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.